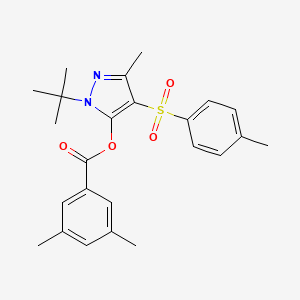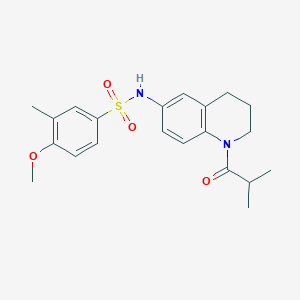
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide” is a chemical compound used in scientific research1. It possesses diverse applications, such as studying enzyme inhibition, drug discovery, and medicinal chemistry1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, it’s worth noting that similar compounds have been synthesized for various applications, including drug discovery, organic synthesis, and catalysis2.Molecular Structure Analysis
The molecular structure of this compound allows for various applications in scientific research2. Its unique structure has gained interest as a potential therapeutic agent due to its unique chemical and biological properties3.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, it’s known that similar compounds have been used in diverse applications, such as studying enzyme inhibition, drug discovery, and medicinal chemistry1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 416.544. It’s a synthetic compound that has gained interest as a potential therapeutic agent due to its unique chemical and biological properties3.Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), a class of compounds to which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide belongs, have been extensively studied for their therapeutic potential across various diseases. Initially recognized for their neurotoxicity, certain THIQs were later identified as endogenous agents with neuroprotective properties against Parkinsonism. This dual nature underscores the compound class's complexity and potential therapeutic versatility. Notably, THIQ derivatives have demonstrated considerable promise in drug discovery, particularly in oncology and central nervous system disorders. Their efficacy against infectious diseases like malaria, tuberculosis, and HIV further highlights their broad therapeutic potential (Singh & Shah, 2017).
Isoquinoline Alkaloids in Pharmacology
Isoquinoline alkaloids, closely related to tetrahydroisoquinolines, have shown significant biological activity, including antimicrobial, antitumor, and various other pharmacological properties. The structural diversity and biological activities of isoquinoline N-oxides from plants emphasize the importance of this chemical class as a source of novel therapeutic agents. Their potential applications are vast, pointing toward new possibilities in drug development (Dembitsky et al., 2015).
Antimalarial Applications
The metabolism of 8-aminoquinoline antimalarial agents, which share structural features with tetrahydroisoquinolines, has been studied for their effectiveness and mechanism of action against malaria. These studies provide insights into the metabolic pathways and potential toxicities of these compounds, offering a foundation for developing safer and more effective antimalarial drugs (Strother et al., 1981).
Anti-inflammatory and Anticancer Potential
Research into the leaves of Annona muricata L., which contains benzyltetrahydro-isoquinoline alkaloids, underscores the potential of these compounds in treating inflammation and cancer. The anti-inflammatory and anticancer activities, based on traditional uses and scientific investigations, highlight the therapeutic potential of these alkaloids in managing these conditions (Abdul Wahab et al., 2018).
Antioxidant Activity
The study of antioxidants, including those derived from isoquinoline compounds, is crucial for understanding their role in combating oxidative stress-related diseases. Analytical methods for determining antioxidant activity provide valuable tools for evaluating the therapeutic potential of these compounds, including their applications in medicine and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it’s worth noting that this product is not intended for human or veterinary use5.
Future Directions
The future directions of this compound are not explicitly mentioned in the available resources. However, it’s known that similar compounds have attracted significant scientific interest due to their potential applications in various fields6.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or contact a chemical expert.
properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(7-9-19(16)23)22-28(25,26)18-8-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHYZXWYNZUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

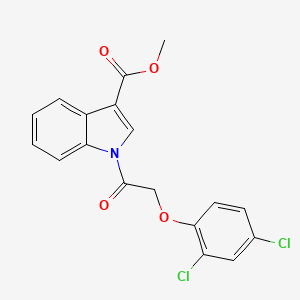
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)
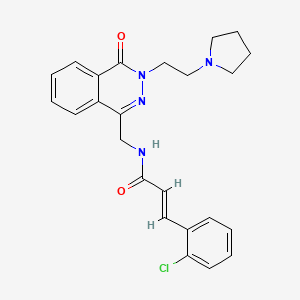
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)
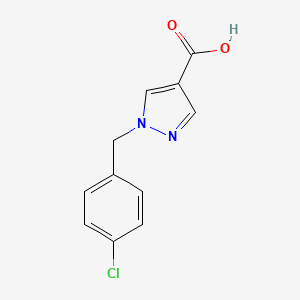
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)
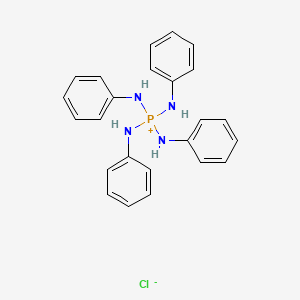
![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)
